molecular formula C12H11NO2 B2667558 (2R)-2-Quinolin-7-ylpropanoic acid CAS No. 2248186-83-4

(2R)-2-Quinolin-7-ylpropanoic acid

Cat. No. B2667558
CAS RN: 2248186-83-4
M. Wt: 201.225
InChI Key: NUGISDPGHPGKAW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Quinolin-7-ylpropanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a derivative of quinoline and has been found to exhibit several biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of (2R)-2-Quinolin-7-ylpropanoic acid is not fully understood. However, studies suggest that the compound may exert its biological effects by modulating various signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-Quinolin-7-ylpropanoic acid can inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of (2R)-2-Quinolin-7-ylpropanoic acid is its broad range of biological activities, making it a versatile compound for scientific research. However, the compound's mechanism of action is not fully understood, and further studies are needed to elucidate its effects fully.

Future Directions

There are several future directions for research on (2R)-2-Quinolin-7-ylpropanoic acid. One area of interest is the compound's potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to understand the compound's mechanism of action fully and identify its molecular targets. Finally, the synthesis of analogs of (2R)-2-Quinolin-7-ylpropanoic acid may lead to the development of more potent and selective compounds for various applications.

Synthesis Methods

The synthesis of (2R)-2-Quinolin-7-ylpropanoic acid involves the condensation of 2-aminobenzoic acid with 2-quinolinecarboxaldehyde. The reaction is catalyzed by a base and yields the desired product in good yield.

Scientific Research Applications

(2R)-2-Quinolin-7-ylpropanoic acid has been extensively studied for its potential applications in drug development. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Additionally, the compound has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(2R)-2-quinolin-7-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,1H3,(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGISDPGHPGKAW-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=CC=N2)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=CC=N2)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Quinolin-7-ylpropanoic acid

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